7-Chloro-7-octenoic acid
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Overview
Description
7-Chloro-7-octenoic acid is a chemical compound belonging to the family of unsaturated carboxylic acids. It is characterized by the presence of a chlorine atom and a double bond within its carbon chain. The molecular formula of this compound is C8H13ClO2, and it has a molecular weight of 176.64 g/mol
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-7-octenoic acid typically involves the chlorination of 7-octenoic acid. One common method is the reaction of 7-octenoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-7-octenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of 7-chlorooctanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-chloroheptanoic acid or 7-chlorooctanone.
Reduction: Formation of 7-chlorooctanoic acid.
Substitution: Formation of 7-hydroxy-7-octenoic acid or 7-amino-7-octenoic acid.
Scientific Research Applications
7-Chloro-7-octenoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 7-Octenoic acid
- 7-Chlorooctanoic acid
- 7-Hydroxy-7-octenoic acid
- 7-Amino-7-octenoic acid
Comparison: 7-Chloro-7-octenoic acid is unique due to the presence of both a chlorine atom and a double bond within its structure. This combination imparts distinct chemical reactivity and properties compared to similar compounds. For instance, 7-Octenoic acid lacks the chlorine atom, making it less reactive in substitution reactions. Similarly, 7-Chlorooctanoic acid lacks the double bond, affecting its reactivity in oxidation and reduction reactions .
Properties
IUPAC Name |
7-chlorooct-7-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSFOSYCKNWILH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641250 |
Source
|
Record name | 7-Chlorooct-7-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-29-8 |
Source
|
Record name | 7-Chloro-7-octenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chlorooct-7-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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